molecular formula C10H6N2O6 B1194273 Diazodiphenoquinone CAS No. 2435-60-1

Diazodiphenoquinone

Cat. No.: B1194273
CAS No.: 2435-60-1
M. Wt: 250.16 g/mol
InChI Key: FAPILHTVXITDRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diazodiphenoquinone (C₁₀H₆N₂O₂) is a quinone-derived compound characterized by a diazo (-N=N-) functional group bridging two aromatic rings. It has been investigated as a pigment candidate in biological systems, notably in bacterial metabolism and wine chemistry, where it forms via oxidative pathways involving nicotinate or nicotinamide derivatives under acidic conditions . Its synthesis in bacterial systems involves free-radical mechanisms mediated by azasemiquinone intermediates, as confirmed by electron spin resonance (ESR) studies . Despite its structural simplicity, this compound lacks hydroxyl (-OH) and carboxyl (-COOH) groups, which distinguishes it from other naturally occurring pigments like xanthurenic acid .

Properties

CAS No.

2435-60-1

Molecular Formula

C10H6N2O6

Molecular Weight

250.16 g/mol

IUPAC Name

5-(2,5-dihydroxy-6-oxo-1H-pyridin-3-yl)pyridine-2,3,6-trione

InChI

InChI=1S/C10H6N2O6/c13-5-1-3(7(15)11-9(5)17)4-2-6(14)10(18)12-8(4)16/h1-2,13H,(H2,11,15,17)(H,12,16,18)

InChI Key

FAPILHTVXITDRL-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC(=O)C1=O)C2=C(NC(=O)C(=C2)O)O

Canonical SMILES

C1=C(C(=O)NC(=O)C1=O)C2=C(NC(=O)C(=C2)O)O

Synonyms

diazodiphenoquinone

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparison

The table below summarizes key structural and functional differences between diazodiphenoquinone and related compounds:

Compound Key Functional Groups Synthesis Pathway Biological/Industrial Role Key Research Findings References
This compound Quinone, diazo Bacterial oxidation of pyridinediols; acidic media (wine) Pigment candidate (wine), bacterial metabolite ESR-confirmed radical mechanism; lacks -OH/-COOH
Irisquinone Benzoquinone, methoxy, alkenyl Chemical oxidation of phenolic precursors Bioactive compound (potential anticancer) 87% purity via column chromatography; high yield (205 mg)
Xanthurenic Acid Carboxyl, hydroxyl Metabolic conversion of 3-hydroxy-L-kynurenine Dragline silk pigment (Trichonephila clavata) Confirmed via LC-ESI-MS/MS; functional groups critical for pigmentation
Tofenamic Acid Phenyl, carboxylic acid Synthetic preparation (diphenylamine analog) Nonsteroidal anti-inflammatory drug (NSAID) Structural similarity to thyroid hormones (e.g., thyroxine)

Research Limitations and Contradictions

  • This compound’s role in pigmentation is contested: While it forms in bacterial and wine systems, its absence of polar groups limits its utility in biological matrices like spider silk .
  • Irisquinone’s high synthetic yield (87%) contrasts with this compound’s lower reported purity in bacterial extracts, highlighting differences in isolation efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diazodiphenoquinone
Reactant of Route 2
Diazodiphenoquinone

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